molecular formula C13H15NO3 B3103205 (2r)-1-Cbz-2-formyl-pyrrolidine CAS No. 143393-11-7

(2r)-1-Cbz-2-formyl-pyrrolidine

Cat. No. B3103205
CAS RN: 143393-11-7
M. Wt: 233.26 g/mol
InChI Key: ASNHSGGMNWXBEI-GFCCVEGCSA-N
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Description

(2R)-1-Cbz-2-formyl-pyrrolidine, also known as CBF-Pyr, is a synthetic compound with a wide range of applications in scientific research. It is a cyclic amino acid derivative, with a chiral center at the α-carbon atom and a formyl group at the 2-position of the pyrrolidine ring. It is a valuable building block for the synthesis of various biologically active molecules, and has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

Enantioselective Synthesis and Heterocyclic N-Heterocycles Formation

A study by Seki, Tanaka, and Kitamura (2012) demonstrates the catalytic capabilities of a cationic CpRu complex in asymmetric intramolecular dehydrative N-allylation. This methodology facilitates the synthesis of α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles with high enantiomer ratios. The wide range of N-substitutions, including Cbz, significantly aids in further manipulations toward natural product synthesis (T. Seki, Shinji Tanaka, M. Kitamura, 2012).

Crystal Structure Determination

Gang Chen et al. (2011) synthesized (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide from Cbz-L-proline, revealing its crystal structure via single-crystal X-ray diffraction. This work highlights the importance of understanding molecular structures for the development of novel compounds (Gang Chen, Ying Tang, Qun‐Zheng Zhang, Mei Meng, X. Hao, 2011).

Hydroxylated Pyrrolizidinic Alkaloids Synthesis

Izquierdo, Plaza, and Yáñez (2005) presented an indium-mediated allylation approach for the synthesis of hydroxylated pyrrolizidinic alkaloids from N-Cbz-L-prolinal, showing high yield and stereoselectivity. This study offers insights into the synthesis of complex natural products (I. Izquierdo, M. T. Plaza, Víctor Yáñez, 2005).

Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines

Maddocks, Ermanis, and Clarke (2020) developed an asymmetric "clip-cycle" synthesis for 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines, which are crucial scaffolds in drug discovery. The use of Cbz-protected bis-homoallylic amines and chiral phosphoric acid catalysis underlines a versatile approach for creating complex molecular architectures (Christopher J. Maddocks, K. Ermanis, P. Clarke, 2020).

Synthesis of Constrained Oligopeptides

Alongi, Minetto, and Taddei (2005) explored the preparation of a new family of pyrrole-based amino acids, leading to constrained oligopeptides. The synthesis process leverages the microwave-assisted Paal–Knorr reaction, showcasing the potential of Cbz moiety for developing peptide mimetics (Maddalena Alongi, G. Minetto, M. Taddei, 2005).

properties

IUPAC Name

benzyl (2R)-2-formylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNHSGGMNWXBEI-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r)-1-Cbz-2-formyl-pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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